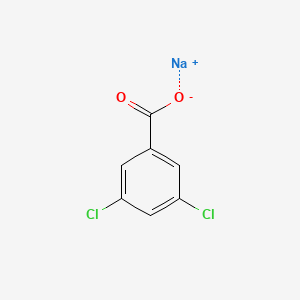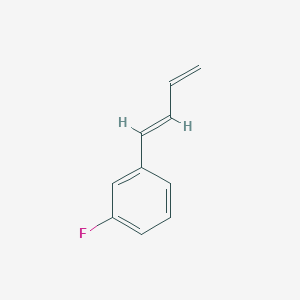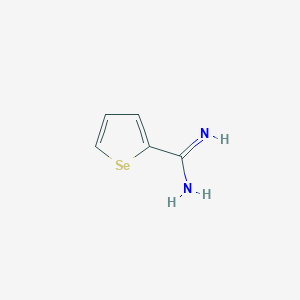
Selenophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene-2-carboximidamide is a selenium-containing heterocyclic compound. . The presence of selenium in the heterocyclic ring imparts unique properties to these compounds, making them valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of potassium selenocyanate (KSeCN) as the selenium source, in the presence of catalysts such as cobalt oxalate (CoC₂O₄) and N-chlorosuccinimide (NCS) . The reaction is carried out in a solvent like acetonitrile (MeCN) with cesium carbonate (Cs₂CO₃) as the base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Selenophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Selenophene-2-carboximidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of selenophene-2-carboximidamide involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making selenophene derivatives potential anticancer agents. Additionally, selenophene compounds can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Thiophene-2-carboximidamide: Similar to selenophene-2-carboximidamide but contains sulfur instead of selenium.
Furan-2-carboximidamide: Contains oxygen in place of selenium.
Comparison:
Selenium vs. Sulfur/Oxygen: The presence of selenium in this compound imparts unique redox properties that are not observed in thiophene or furan derivatives.
Optical and Electronic Properties: Selenophene derivatives generally exhibit better charge transport and optical properties compared to their thiophene and furan counterparts, making them more suitable for applications in optoelectronic devices.
Propiedades
Fórmula molecular |
C5H6N2Se |
|---|---|
Peso molecular |
173.09 g/mol |
Nombre IUPAC |
selenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
Clave InChI |
OYBHOPJZGJECNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


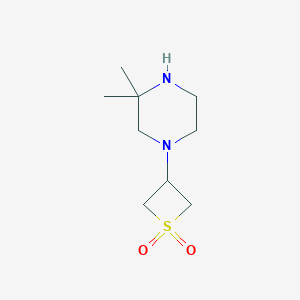
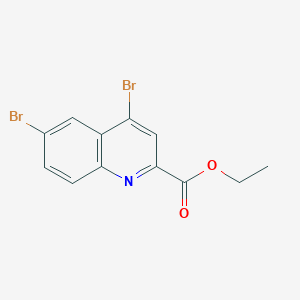
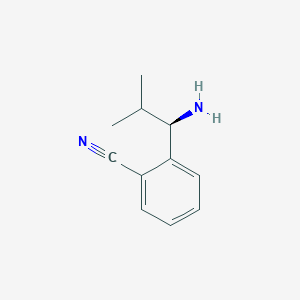
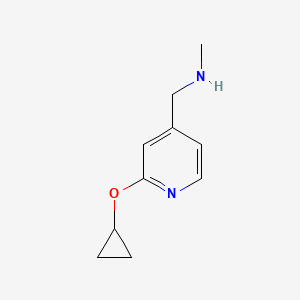
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

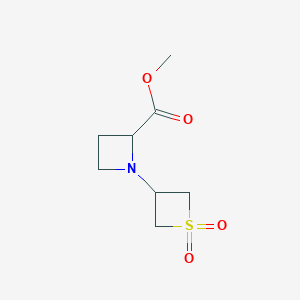
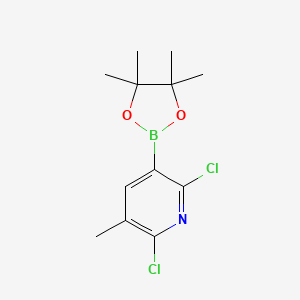

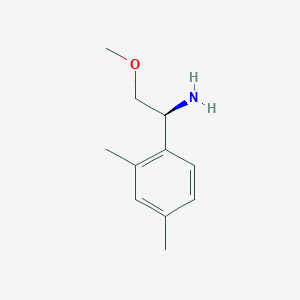
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
